REACTION_CXSMILES
|
[C:1]([C:4]([C:15]([O:17][CH2:18][CH3:19])=[O:16])([CH2:10][CH2:11][C:12]([OH:14])=O)[CH2:5][CH2:6]C(O)=O)(=[O:3])[CH3:2].C([O-])(=O)C.[K+]>C(OC(=O)C)(=O)C>[C:1]([C:4]1([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:5][CH2:6][C:12](=[O:14])[CH2:11][CH2:10]1)(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(CCC(=O)O)(CCC(=O)O)C(=O)OCC
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
145 °C
|
Type
|
CUSTOM
|
Details
|
stirred at the reflux temperature (145° C.) for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to, and
|
Type
|
CONCENTRATION
|
Details
|
The resultant solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purged with toluene
|
Type
|
CUSTOM
|
Details
|
to afford a brown oil
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1(CCC(CC1)=O)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |